molecular formula C5H5F3N2O B2688273 (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol CAS No. 1785198-45-9

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Cat. No.: B2688273
CAS No.: 1785198-45-9
M. Wt: 166.103
InChI Key: AMPYMDSSNARDGB-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol: is an organic compound featuring a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to an imidazole precursor. One common method is the reaction of 2-methylimidazole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .

Biology and Medicine: This compound has potential applications in drug discovery and development. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds. It is being investigated for its potential as an antimicrobial and anticancer agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use in formulations that require high stability and efficacy .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • (5-(Trifluoromethyl)-1H-pyrazol-2-yl)methanol
  • (5-(Trifluoromethyl)-1H-pyridin-2-yl)methanol
  • (5-(Trifluoromethyl)-1H-benzimidazol-2-yl)methanol

Comparison: Compared to these similar compounds, (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is unique due to its specific imidazole ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPYMDSSNARDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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